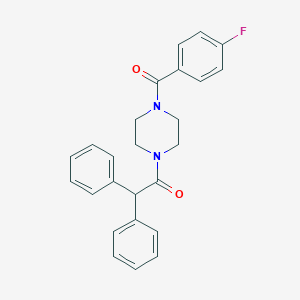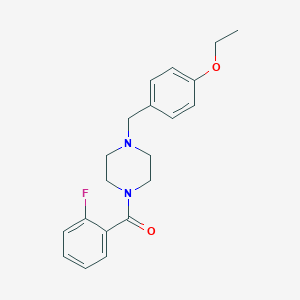![molecular formula C26H28N2O3 B248504 Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)
Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is commonly referred to as BDM and is a piperazine derivative.
作用机制
The mechanism of action of BDM involves the inhibition of the Akt signaling pathway. This pathway is involved in cell survival and proliferation. By inhibiting this pathway, BDM can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BDM has been shown to have various biochemical and physiological effects. Studies have shown that BDM can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BDM has also been shown to inhibit the migration and invasion of cancer cells.
实验室实验的优点和局限性
One of the advantages of using BDM in lab experiments is its ability to selectively target cancer cells. This makes it a potential candidate for cancer treatment. However, one of the limitations of using BDM is its low solubility in water, which can make it difficult to administer.
未来方向
There are several future directions for the research on BDM. One potential direction is to investigate the potential of BDM as a treatment for other diseases such as Alzheimer's disease. Another potential direction is to investigate the use of BDM in combination with other drugs for cancer treatment. Additionally, further studies can be conducted to optimize the synthesis of BDM and improve its solubility in water.
In conclusion, BDM is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. Its ability to selectively target cancer cells and induce apoptosis makes it a potential candidate for cancer treatment. Further research is needed to explore its potential applications in other diseases and to optimize its synthesis.
合成方法
The synthesis of BDM involves the reaction of 4-(2,3-dimethoxybenzyl)piperazine with biphenyl-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure BDM.
科学研究应用
BDM has been the subject of various scientific studies due to its potential applications in medicinal chemistry. One of the primary applications of BDM is as a potential treatment for cancer. Studies have shown that BDM has the ability to inhibit the growth of cancer cells by inducing apoptosis.
属性
分子式 |
C26H28N2O3 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC 名称 |
[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H28N2O3/c1-30-24-10-6-9-23(25(24)31-2)19-27-15-17-28(18-16-27)26(29)22-13-11-21(12-14-22)20-7-4-3-5-8-20/h3-14H,15-19H2,1-2H3 |
InChI 键 |
UNKWOYCWJRAZQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248421.png)
![(2,3-Dimethoxy-phenyl)-[4-(2-fluoro-benzoyl)-piperazin-1-yl]-methanone](/img/structure/B248426.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248429.png)


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(pyridin-3-yl)methanone](/img/structure/B248433.png)

![9-ethyl-3-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B248437.png)



![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)

